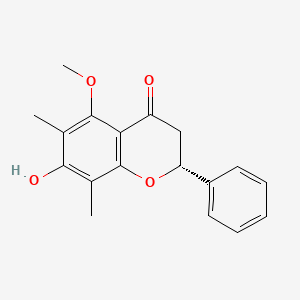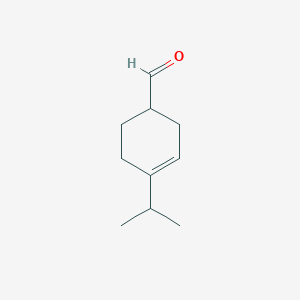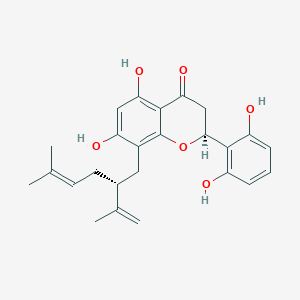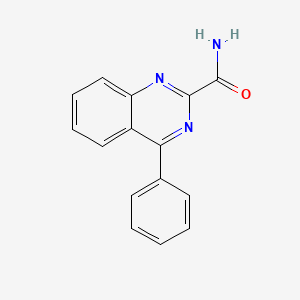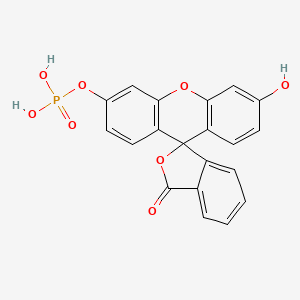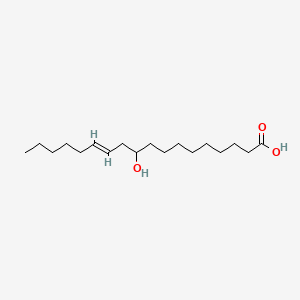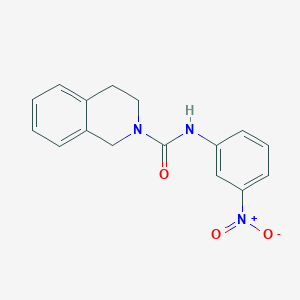
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Anticancer and Fluorescence Properties
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide and its derivatives show potential in various fields, including anticancer research and fluorescence applications. The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, bearing substituted phenyl in position 2 and variously substituted carboxamide group in position 5, demonstrated cytotoxic activity towards various cancer and non-malignant cell lines. Additionally, the fluorescent properties of these compounds have been evaluated, presenting interesting data compared to isomeric compounds studied in the past (Funk et al., 2015).
Synthesis Methodology
A high-yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] has been reported. N-(2-nitrophenyl)sulfonyl was successfully used as both an activating and protecting group for the key Pictet–Spengler reaction, which is a crucial step in the synthesis of these compounds (Liu et al., 2006).
Fluorescent Properties and Textile Applications
N-Aminonaphthalimide and N-amino-5-nitronaphthalimide derivatives, which are structurally related to the compound of interest, have been synthesized and their fluorescent properties studied. Some of these compounds were applied as fluorescent whiteners on polyester fibers, yielding satisfactory results (Rangnekar & Shenoy, 1987).
Novel Synthetic Methods and Chemical Characterization
Research has been conducted on the preparation of derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, a key structural fragment present in various medicinally important compounds. These derivatives were prepared by alkylation with different reagents, contributing to the understanding of the chemical behavior and potential applications of similar isoquinoline carboxamide derivatives (Casper & Hitchcock, 2007).
Eigenschaften
Produktname |
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
|---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c20-16(17-14-6-3-7-15(10-14)19(21)22)18-9-8-12-4-1-2-5-13(12)11-18/h1-7,10H,8-9,11H2,(H,17,20) |
InChI-Schlüssel |
LVZUSTPGZTVFPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Löslichkeit |
28.6 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




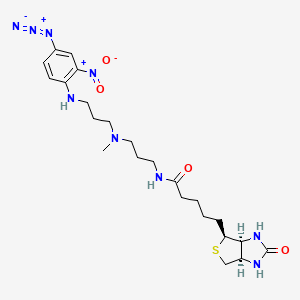
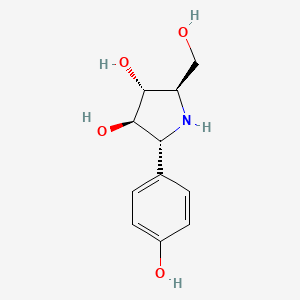
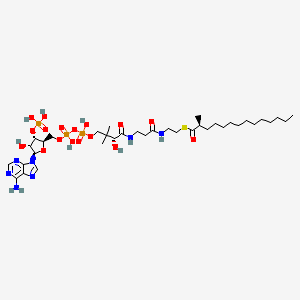
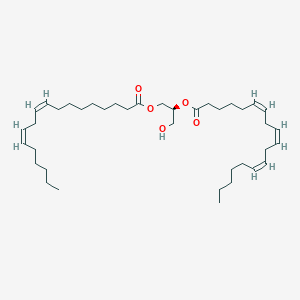

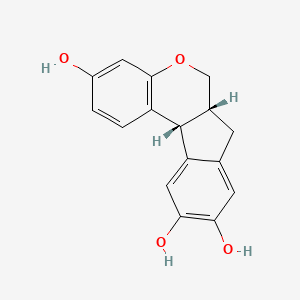
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
